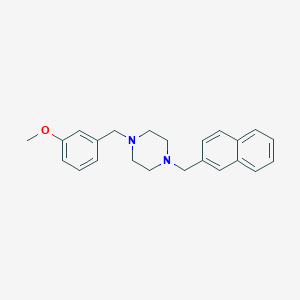
1-(3-Methoxybenzyl)-4-(naphthalen-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a methoxyphenyl group and a naphthalenyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)methanamine with 1-(naphthalen-2-yl)methanamine in the presence of a piperazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the body, such as serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Shares the methoxyphenyl and naphthalenyl groups but differs in the presence of a propenone linkage instead of a piperazine ring.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Similar in structure but may have different substituents on the piperazine ring, leading to variations in biological activity.
Uniqueness: 1-[(3-Methoxyphenyl)methyl]-4-[(naphthalen-2-yl)methyl]piperazine is unique due to its specific combination of functional groups and the presence of both methoxyphenyl and naphthalenyl moieties attached to a piperazine ring.
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2O/c1-26-23-8-4-5-19(16-23)17-24-11-13-25(14-12-24)18-20-9-10-21-6-2-3-7-22(21)15-20/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
QPOFHUPNONBSEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


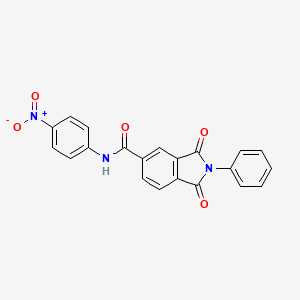
![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)
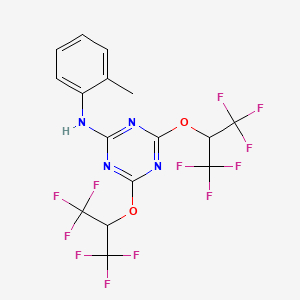
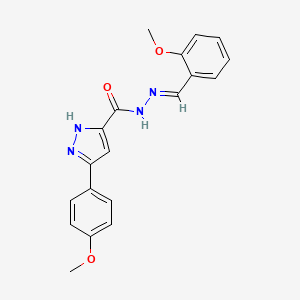
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)
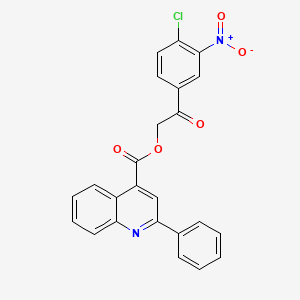
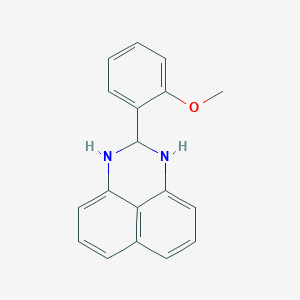
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)

